piridazinonas

Pyridazinones are a class of heterocyclic compounds characterized by the presence of a pyridazinone ring, which consists of five-membered and six-membered rings fused together. These organic compounds are widely studied for their diverse biological activities and potential applications in various fields.

Structurally, pyridazinones can be represented as C6H4N2O, where one nitrogen atom is attached to a five-membered ring (pyrrole) and the other to a six-membered ring (pyridine). Due to their unique structural features, these compounds exhibit a range of pharmacological properties including anti-inflammatory, antifungal, and antibacterial activities.

In pharmaceutical research, pyridazinones are often explored as lead compounds for drug development. Their versatility in terms of molecular structure allows chemists to modify functional groups to optimize biological activity while maintaining stability. Additionally, they have been found useful in the synthesis of various other heterocycles through reactions such as amidation and condensation.

Overall, pyridazinones serve as an important structural motif in chemical biology and medicinal chemistry due to their broad spectrum of bioactivities and potential therapeutic applications.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

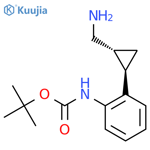

|

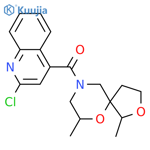

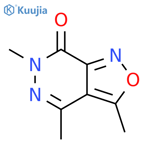

Chloridazon | 1698-60-8 | C10H8ClN3O |

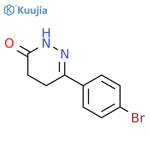

|

6-(4-Bromophenyl)-4,5-dihydro-2H-pyridazin-3-one | 36725-37-8 | C10H9BrN2O |

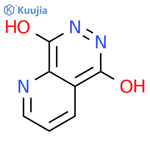

|

6,7-Dihydro-pyrido2,3-dpyridazine-5,8-dione | 4430-77-7 | C7H5N3O2 |

|

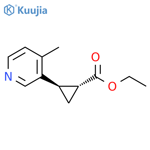

6-chloro-4-methyl-2,3-dihydropyridazin-3-one | 1834-27-1 | C5H5ClN2O |

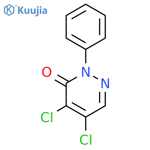

|

4,5-dichloro-2-phenyl-2,3-dihydropyridazin-3-one | 1698-53-9 | C10H6Cl2N2O |

|

3,6-Pyridazinedione,1-(4-chlorophenyl)-1,2-dihydro- | 34019-61-9 | C10H7ClN2O2 |

|

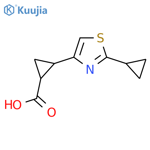

Isoxazolo[3,4-d]pyridazin-7(6H)-one,3,4,6-trimethyl- | 25505-97-9 | C8H9N3O2 |

|

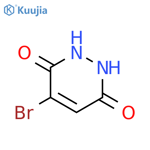

4-Bromo-1,2-dihydropyridazine-3,6-dione | 15456-86-7 | C4H3BrN2O2 |

|

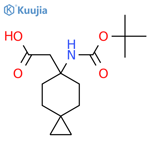

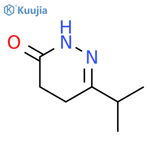

3(2H)-Pyridazinone,4,5-dihydro-6-(1-methylethyl)- | 210230-80-1 | C7H12N2O |

|

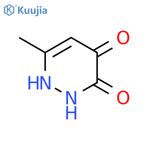

3(2H)-Pyridazinone,4-hydroxy-6-methyl- | 22390-53-0 | C5H6N2O2 |

Literatura Relacionada

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

Fornecedores recomendados

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados